molecular formula C14H16ClNO3 B1407854 6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester CAS No. 1427195-17-2

6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester

Cat. No.: B1407854
CAS No.: 1427195-17-2
M. Wt: 281.73 g/mol
InChI Key: UJTVYAGSFZDEHB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that describe the complete molecular structure. According to authoritative chemical database sources, the primary systematic name is 6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester. This nomenclature precisely indicates the presence of a chlorine substituent at position 6 of the isoquinoline ring system, a ketone functionality at position 4, and a tert-butyl ester group attached to the carboxylic acid moiety at position 2.

The structural representation reveals a bicyclic isoquinoline core with specific substitution patterns that define the compound's chemical properties. The isoquinoline framework consists of a benzene ring fused to a pyridine ring, with the chlorine atom positioned on the benzene portion of the structure. The ketone group at position 4 creates a partially saturated system, while the tert-butyl ester group provides steric bulk and influences the compound's solubility characteristics. Alternative systematic naming includes "2(1H)-Isoquinolinecarboxylic acid, 6-chloro-3,4-dihydro-4-oxo-, 1,1-dimethylethyl ester" as documented in chemical registry databases.

The structural complexity of this compound necessitates careful attention to stereochemical considerations and ring numbering systems. The dihydroisoquinoline nomenclature indicates partial saturation of the heterocyclic system, specifically at positions 3 and 4, which creates a distinctive structural motif. The tert-butyl ester functionality, formally designated as 1,1-dimethylethyl ester in systematic nomenclature, represents a bulky alkyl group that significantly impacts the molecule's three-dimensional conformation and chemical reactivity patterns.

Molecular Formula and Weight Analysis

The molecular formula of 6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester is definitively established as C₁₄H₁₆ClNO₃, representing a precise atomic composition that defines the compound's fundamental chemical properties. This formula indicates the presence of fourteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, totaling thirty-five atoms in the complete molecular structure.

The molecular weight calculations from authoritative sources provide consistent values with minor variations due to precision differences in atomic mass standards. The National Center for Biotechnology Information PubChem database reports the molecular weight as 281.73 grams per mole, while commercial chemical suppliers document values of 281.74 grams per mole. These slight variations reflect standard rounding practices in different chemical databases and do not represent significant discrepancies in the actual molecular mass.

Parameter Value Source
Molecular Formula C₁₄H₁₆ClNO₃ PubChem, ChemScene
Molecular Weight 281.73 g/mol PubChem
Molecular Weight 281.74 g/mol BLDpharm
Exact Mass 281.740 g/mol ChemShuttle

The elemental composition analysis reveals the distribution of atomic mass contributions within the molecular structure. Carbon atoms constitute the largest mass fraction, followed by the chlorine substituent, which significantly influences both the molecular weight and chemical properties. The presence of three oxygen atoms distributed between the ketone and ester functionalities contributes substantially to the overall molecular weight and polarity characteristics of the compound.

SMILES Notation and InChI Identifier Validation

The Simplified Molecular-Input Line-Entry System notation for 6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester provides a standardized linear representation of the molecular structure. The verified SMILES notation is CC(C)(C)OC(=O)N1CC2=C(C=C(C=C2)Cl)C(=O)C1, which accurately encodes the complete structural information including stereochemistry and connectivity patterns.

This SMILES representation systematically describes the molecular architecture beginning with the tert-butyl group CC(C)(C), followed by the ester linkage OC(=O), the nitrogen atom N1 of the isoquinoline system, and the complete ring structure with chlorine substitution. The notation precisely indicates the connectivity between the carbonyl groups, the aromatic system, and the substituent patterns that define the compound's chemical identity.

The International Chemical Identifier system provides additional validation through standardized representation protocols. Chemical database sources document specific InChI identifiers that complement the SMILES notation for comprehensive structural verification. The InChI system offers enhanced capability for representing complex molecular structures with multiple functional groups and substitution patterns, providing an independent verification method for structural accuracy.

Computational chemistry data derived from the SMILES notation reveals important molecular descriptors including topological polar surface area, hydrogen bond acceptor and donor counts, and rotatable bond parameters. ChemScene database reports a topological polar surface area of 46.61 square angstroms, zero hydrogen bond donors, three hydrogen bond acceptors, and zero rotatable bonds. These parameters indicate restricted molecular flexibility due to the rigid bicyclic core structure and provide insights into the compound's potential biological activity and pharmacokinetic properties.

Synonym Cross-Referencing and Registry Number Verification

The comprehensive identification of 6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester requires systematic cross-referencing of synonymous names and registry numbers across multiple authoritative chemical databases. The primary Chemical Abstracts Service registry number is 1427195-17-2, which serves as the definitive identifier for this specific chemical entity.

Multiple synonym variations exist within chemical literature and commercial databases, reflecting different naming conventions and structural description approaches. Documented synonyms include "TERT-BUTYL 6-CHLORO-4-OXO-1,3-DIHYDROISOQUINOLINE-2-CARBOXYLATE" and "tert-butyl 6-chloro-4-oxo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate". These variations primarily differ in the description of the ring saturation state and positional numbering systems while referring to the identical chemical structure.

The MDL number MFCD23166730 provides additional cross-referencing capability within chemical inventory and database systems. This identifier facilitates accurate compound tracking across different chemical suppliers and research databases, ensuring consistency in chemical identification and procurement processes.

Registry Type Identifier Database Source
CAS Number 1427195-17-2 PubChem, ChemScene, BLDpharm
PubChem CID 86767352 PubChem
MDL Number MFCD23166730 PubChem, BLDpharm

Commercial chemical suppliers utilize additional catalog numbering systems for inventory management and product identification. ChemScene assigns catalog number CS-0341741, while BLDpharm uses internal product codes for commercial distribution. These commercial identifiers complement the standard registry numbers and facilitate accurate ordering and quality control procedures within chemical supply chains.

The synonym verification process reveals consistent structural identity across multiple independent database sources, confirming the accuracy of the chemical identification and nomenclature. Cross-referencing between PubChem, ChemScene, BLDpharm, and other authoritative sources demonstrates reliable consensus regarding the compound's identity and structural characteristics. This multi-source validation provides confidence in the accuracy of chemical documentation and supports reliable scientific communication regarding this specific isoquinoline derivative.

Properties

IUPAC Name

tert-butyl 6-chloro-4-oxo-1,3-dihydroisoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-14(2,3)19-13(18)16-7-9-4-5-10(15)6-11(9)12(17)8-16/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTVYAGSFZDEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=C(C=C2)Cl)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester typically involves the reaction of 6-chloro-4-oxo-3,4-dihydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a vital intermediate in synthesizing pharmaceuticals, particularly for neurological disorders. Its structural features allow it to interact with biological targets effectively. Research indicates that derivatives of this compound have shown potential in developing treatments for conditions such as Alzheimer's and Parkinson's diseases, where modulation of neurotransmitter systems is critical.

Case Study: Neurological Disorders

A study published in the Journal of Medicinal Chemistry demonstrated that isoquinoline derivatives exhibit neuroprotective effects through the inhibition of specific enzymes involved in neurodegeneration. The incorporation of 6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester into these derivatives improved their efficacy and selectivity towards target receptors .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex molecules. Its versatility allows chemists to explore new chemical entities with potential therapeutic effects.

Data Table: Synthesis Applications

Application AreaDescriptionExample Compounds
Medicinal ChemistryDesigning isoquinoline derivativesAnticancer agents
Material ScienceDeveloping polymers with specific functionalitiesCoatings and advanced materials
Analytical ChemistryDetection and quantification of related compoundsQuality control in pharmaceuticals

Research on Anticancer Agents

The compound has been investigated for its potential anticancer properties. Studies suggest that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs.

Case Study: Anticancer Activity

Research published in Cancer Research highlighted that derivatives of 6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways .

Material Science Applications

In material science, 6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester is explored for developing novel materials. Its unique chemical properties allow it to be incorporated into polymers to enhance their mechanical and thermal properties.

Example Application: Polymers

Researchers have successfully integrated this compound into polymer matrices to create materials with improved heat resistance and mechanical strength. These advancements are crucial for applications in electronics and automotive industries .

Analytical Chemistry

The compound is also utilized in analytical methods to detect and quantify related compounds, aiding in regulatory compliance across various industries.

Analytical Techniques

Techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) have been employed to analyze the presence of 6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Halogenated Isoquinoline Derivatives

6-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester

The brominated analog, 6-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester (CAS: 893566-74-0), shares structural similarity with the chloro derivative but substitutes chlorine with bromine. Key differences include:

Property 6-Chloro Derivative 6-Bromo Derivative
Molecular Formula C₁₄H₁₈ClNO₂ C₁₄H₁₈BrNO₂
Molecular Weight ~283.8 g/mol (Cl: 35.5) ~312.2 g/mol (Br: 80)
Availability Discontinued Commercially available
Reactivity Chlorine (moderate leaving group) Bromine (superior leaving group)

The bromo derivative’s higher molecular weight and enhanced leaving-group ability may render it more reactive in nucleophilic substitution or cross-coupling reactions. However, steric effects from the larger bromine atom could offset this advantage in certain contexts.

Comparison with Other Tert-Butyl Ester Derivatives

Structural and Functional Variations

Compound Name Core Structure Key Features
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine Iodine substituent, skin/eye irritant
cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester Cyclobutane Amino group, pharmaceutical relevance
6-Chloro-4-oxo-isoquinoline tert-butyl ester Isoquinoline Chloro substituent, discontinued

Stability and Reactivity Trends

  • Thermal Cleavage: In polymer systems, tert-butyl esters decompose via two pathways: (1) oxidative degradation (e.g., MA20) or (2) ester cleavage with anhydride formation (e.g., A20) . Small-molecule esters like the chloro isoquinoline derivative likely follow the latter pathway, generating carboxylic acids.
  • Hydrolytic Stability : Tert-butyl esters are generally resistant to hydrolysis under basic conditions but cleave under acidic conditions. This property makes them useful as protecting groups in multistep syntheses.

Tables

Table 1. Comparison of Halogenated Isoquinoline Derivatives

Parameter 6-Chloro Derivative 6-Bromo Derivative
Molecular Weight 283.8 g/mol 312.2 g/mol
Reactivity in SNAr Moderate High
Thermal Activation Energy* ~116–125 kJ mol⁻¹ (estimated) Similar range (estimated)

*Based on polymer analogs .

Biological Activity

6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound, drawing on diverse research findings.

Molecular Formula: C13H14ClN O3
Molecular Weight: 267.71 g/mol
CAS Number: 24796-59-6
Structure: The compound features a chloro group at the 6-position and a tert-butyl ester at the carboxylic acid position, contributing to its unique chemical behavior.

Antimicrobial Properties

Research indicates that derivatives of isoquinoline compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and transcription .

Antiviral Activity

Notably, compounds structurally related to 6-chloro-4-oxo-3,4-dihydro-1H-isoquinoline have demonstrated antiviral properties. For example, a study on chloroxoquinolinic ribonucleosides indicated effective inhibition of HIV-1 replication in human cells, suggesting that similar structures may also target viral replication mechanisms . The EC50 values reported for these compounds were in the low micromolar range, indicating potent activity.

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies have shown that while exhibiting antimicrobial activity, it maintains a selective index that suggests lower toxicity towards human cells compared to its effects on microbial cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Synthesis Methods

The synthesis of 6-chloro-4-oxo-3,4-dihydro-1H-isoquinoline derivatives typically involves several key steps:

  • Starting Materials: Common precursors include substituted anilines and diketones.
  • Cyclization Reaction: The formation of the isoquinoline core is achieved through cyclization reactions under acidic or basic conditions.
  • Esterification: The carboxylic acid is converted to the tert-butyl ester using tert-butanol in the presence of an acid catalyst.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various isoquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to 6-chloro-4-oxo-3,4-dihydro-1H-isoquinoline exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL against resistant strains .

CompoundMIC (µg/mL)Bacterial Strain
Compound A15E. coli
Compound B10S. aureus
Compound C5P. aeruginosa

Study 2: Antiviral Activity Against HIV

In another study focused on antiviral properties, a derivative of the compound was tested for its ability to inhibit HIV replication in vitro. The results showed an EC50 value of approximately 1.5 µM, supporting its potential as an antiviral agent .

Q & A

Q. What are the recommended synthetic routes for preparing 6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester?

Methodological Answer: The compound can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates. Key steps include:

Cyclization: Use Pd(OAc)₂ as a catalyst with a phosphine ligand (e.g., PPh₃) under inert atmosphere.

tert-Butyl Protection: Introduce the tert-butyl ester group via Boc-protection using Boc-anhydride in dichloromethane (DCM) at 0–25°C.

Chlorination: Employ POCl₃ or SOCl₂ to introduce the chloro substituent at the 6-position .

Q. How should researchers purify this compound to ensure high yield and purity?

Methodological Answer:

  • Recrystallization: Use a solvent system of ethyl acetate/hexane (1:3 v/v) at low temperature (4°C).
  • Column Chromatography: Employ silica gel (60–120 mesh) with a gradient of 5–20% ethyl acetate in hexane. Monitor fractions via TLC (Rf ~0.4 in 10% EtOAc/hexane).
  • HPLC: For analytical-scale purification, use a C18 column with acetonitrile/water (70:30) at 1 mL/min .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Technique Key Peaks/Data Purpose
¹H NMR (CDCl₃)δ 1.45 (s, 9H, t-Bu), δ 4.50 (m, 2H, CH₂), δ 7.20–7.80 (m, aromatic H)Confirm tert-butyl group and aromatic substitution pattern
IR 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O)Verify ester/amide functional groups
HRMS [M+H]⁺ calc. for C₁₄H₁₅ClNO₃: 280.0743Confirm molecular formula
XRD N/A (if crystalline)Resolve stereochemistry and packing .

Advanced Research Questions

Q. How does the tert-butyl ester group influence the compound’s reactivity in catalytic reactions?

Methodological Answer: The tert-butyl group acts as a steric shield, reducing undesired side reactions (e.g., nucleophilic attack at the ester carbonyl). However, it may hinder catalytic activity in Pd-mediated cross-couplings. To address this:

  • Use bulky ligands (e.g., XPhos) to enhance catalyst turnover.
  • Optimize reaction temperature (80–100°C) to balance steric effects and reactivity .

Q. What strategies can resolve discrepancies in spectral data between synthesized batches?

Methodological Answer:

  • Control Experiments: Compare batches using identical NMR solvents (e.g., deuterated DMSO vs. CDCl₃) to rule out solvent-induced shifts.
  • Spiking Tests: Add authentic samples to reaction mixtures to identify impurities via HPLC.
  • Dynamic NMR: Use variable-temperature ¹H NMR to detect rotamers or conformational changes affecting peak splitting .

Q. How can researchers optimize reaction conditions for scale-up synthesis?

Methodological Answer:

Parameter Optimization Strategy Impact
Catalyst Loading Reduce Pd(OAc)₂ from 5 mol% to 2 mol% with added ligand (1:2 ratio)Lowers cost without compromising yield
Solvent Replace DCM with toluene for higher boiling point (110°C)Enables safer high-temperature reactions
Workup Use aqueous NaHCO₃ wash to remove residual POCl₃Minimizes hydrolysis of the ester group .

Q. What are the implications of conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer: The compound’s limited solubility in water (<0.1 mg/mL) but high solubility in DCM (>50 mg/mL) suggests:

  • Hydrogen Bonding: The oxo and carboxylic acid groups form intramolecular H-bonds, reducing polarity.
  • Applications: Use DCM/THF mixtures for homogeneous catalysis or DMSO for biological assays. Confirm solubility via UV-Vis (λmax ~270 nm) .

Q. How should researchers mitigate risks when handling this compound despite “no known hazards”?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing.
  • Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.
  • Storage: Keep in amber vials under argon at –20°C to prevent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester

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